2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14806537
Molecular Formula: C22H20N4O2S2
Molecular Weight: 436.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20N4O2S2 |
|---|---|
| Molecular Weight | 436.6 g/mol |
| IUPAC Name | 2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C22H20N4O2S2/c1-28-18-9-5-8-16(12-18)21-23-17(14-29-21)13-19(27)24-22-26-25-20(30-22)11-10-15-6-3-2-4-7-15/h2-9,12,14H,10-11,13H2,1H3,(H,24,26,27) |
| Standard InChI Key | FODAGZOHSPJHCL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NC3=NN=C(S3)CCC4=CC=CC=C4 |
Introduction
The compound "2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-5-(2-phenylethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide" is a complex organic molecule that incorporates several heterocyclic rings, including thiazole and thiadiazole, along with phenyl and methoxyphenyl groups. This structure suggests potential applications in pharmaceuticals or materials science due to its diverse functional groups.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the thiazole and thiadiazole rings, followed by their coupling with the acetamide group. Common methods might involve condensation reactions or cross-coupling reactions.
Synthetic Steps:
-
Formation of Thiazole Ring: This could involve the reaction of a suitable aldehyde with a thioamide.
-
Formation of Thiadiazole Ring: Typically involves the reaction of a hydrazine derivative with a suitable carbonyl compound.
-
Coupling and Final Assembly: Involves linking the thiazole and thiadiazole rings with the acetamide group.
Potential Applications
Given its complex structure, this compound could have potential applications in:
-
Pharmaceuticals: As a candidate for drug development due to its diverse functional groups that could interact with biological targets.
-
Materials Science: In the development of new materials with specific optical or electrical properties.
Research Findings
While specific research findings on this exact compound might be limited, similar compounds have shown promise in various fields. For instance, thiazole and thiadiazole derivatives are known for their antimicrobial and anticancer activities.
Table 1: Biological Activities of Similar Compounds
| Compound Type | Biological Activity |
|---|---|
| Thiazole Derivatives | Antimicrobial, Anticancer |
| Thiadiazole Derivatives | Antiviral, Anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume